molecular formula C15H17NO2S B5723221 N-(3-ethylphenyl)-4-methylbenzenesulfonamide

N-(3-ethylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B5723221
M. Wt: 275.4 g/mol
InChI Key: QRRJDRYXRMQTNF-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-ethylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-ethylphenylamine+4-methylbenzenesulfonyl chlorideThis compound+HCl\text{3-ethylphenylamine} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-ethylphenylamine+4-methylbenzenesulfonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2), and sulfonation with sulfur trioxide (SO3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.

Biology and Medicine: In medicinal chemistry, sulfonamides are known for their antimicrobial properties. This compound may exhibit similar properties and is studied for its potential use as an antibacterial or antifungal agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for modifications that can lead to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-4-methylbenzenesulfonamide, particularly in its antimicrobial role, involves the inhibition of bacterial enzyme activity. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential nutrients, leading to their death.

Comparison with Similar Compounds

  • N-(4-ethylphenyl)-4-methylbenzenesulfonamide
  • N-(3-methylphenyl)-4-methylbenzenesulfonamide
  • N-(3-ethylphenyl)-4-chlorobenzenesulfonamide

Uniqueness: N-(3-ethylphenyl)-4-methylbenzenesulfonamide is unique due to the specific positioning of the ethyl and methyl groups on the aromatic rings. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-ethylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-13-5-4-6-14(11-13)16-19(17,18)15-9-7-12(2)8-10-15/h4-11,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRJDRYXRMQTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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